N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features multiple fused ring systems and functional groups that suggest diverse biological activities. Its IUPAC name reflects its intricate structure, and it is classified primarily as a pharmaceutical agent due to its potential therapeutic applications.
The compound can be sourced from various chemical suppliers and databases including BenchChem and PubChem, which provide detailed information regarding its chemical properties, synthesis methods, and potential applications. The molecular formula is , with a molecular weight of approximately 615.06 g/mol.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is classified under the category of organic compounds with potential pharmaceutical applications. It is particularly notable for its structural complexity and the presence of multiple pharmacophores.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves several key synthetic steps:
Each step requires careful optimization of reaction conditions (temperature, solvent choice, and catalysts) to maximize yield and purity.
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can be represented using various structural formulas:
Molecular Formula:
Molecular Weight: 615.06 g/mol
Canonical SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Cl
This structure indicates the presence of multiple aromatic rings and heterocycles which contribute to its chemical properties and biological activity .
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{7-methyl-5-[(2-methylphenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds .
The mechanism of action for N-[(2H-1,3-benzodioxol-5-y)methyl]-2-{7-methyl-5-[ (2-methylphenyl)amino]-3-oxo - 2H , 3 H - [ 1 , 2 , 4 ] triazolo [ 4 , 3 - c ] pyrimidin - 2 - yl } acetamide likely involves interactions with specific biological targets such as enzymes or receptors.
The proposed pathways include:
These interactions may lead to altered physiological responses that could be beneficial in treating certain diseases .
While specific physical properties like density and boiling point are not widely reported for this compound due to its complex nature and potential instability under certain conditions, some general observations can be made:
The chemical properties include:
Relevant data regarding these properties can often be found in safety data sheets (SDS) provided by chemical suppliers .
N-[(2H-1,3-benzodioxol-5-y)methyl]-2-{7-methyl-5-[ (2-methylphenyl)amino]-3 - oxo - 2 H , 3 H - [ 1 , 2 , 4 ] triazolo [ 4 , 3 - c ] pyrimidin - 2 - yl } acetamide has potential applications in various scientific fields including:
Its unique combination of functional groups makes it a candidate for further research into its pharmacological effects and mechanisms .
CAS No.: 490-10-8
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: